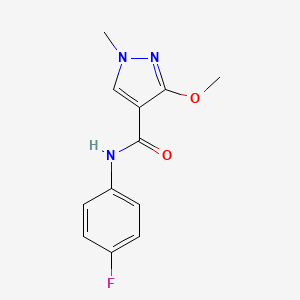
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H12FN3O2 and its molecular weight is 249.245. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds such as gefitinib are known to inhibit the tyrosine kinases associated with the epidermal growth factor receptor (egfr-tk) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
For instance, Gefitinib, a similar compound, inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .
Biochemical Pathways
Similar compounds like flufenacet are known to inhibit cell division and cell growth . It is also suggested that the primary target site may be the metabolism of fatty acids .
Pharmacokinetics
Similar compounds such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives are predicted to have good pharmacokinetics (adme) properties .
Result of Action
Similar compounds like 2-(4-fluorophenyl) imidazole-5-ones derivatives showed a more reliable anti-cancer drug candidate against mcf-7 cell line using qsar analysis, molecular docking assessment, and pharmacokinetics analysis .
Action Environment
Similar compounds like flufenacet are known to be moderately persistent in soil and water/sediment systems .
生物活性
N-(4-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides an overview of the compound's biological activity, including its mechanism of action, efficacy in various studies, and comparisons with related compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C12H12FN3O2
- Molecular Weight: 249.24 g/mol
- CAS Number: 1172846-58-0
The presence of a fluorine atom in the phenyl group and a methoxy group contributes to its unique properties and potential biological activities.
Research indicates that compounds similar to this compound may exert their effects through various biochemical pathways:
- Androgen Receptor Antagonism: A study on related pyrazole derivatives demonstrated that they could inhibit prostate-specific antigen (PSA) expression in LNCaP prostate cancer cells, suggesting potential as androgen receptor antagonists .
- Antiproliferative Effects: The compound has shown promising antiproliferative activity against prostate cancer cell lines, with some derivatives demonstrating IC50 values as low as 18 μmol/L, indicating effective growth inhibition .
Anticancer Activity
This compound has been evaluated for its anticancer properties:
| Study | Cell Line | IC50 Value (μmol/L) | Mechanism |
|---|---|---|---|
| Study 1 | LNCaP | 18 | PSA downregulation |
| Study 2 | PC-3 | Not specified | Antiproliferative activity |
These findings suggest that this compound may play a role in targeting androgen-dependent pathways in prostate cancer.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Staphylococcus epidermidis | 0.22 - 0.25 |
This antimicrobial activity is significant as it suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of pyrazole derivatives, including this compound:
- Androgen Receptor Studies: A series of pyrazole derivatives were synthesized and tested for their ability to inhibit PSA production in prostate cancer cells. The most potent compounds showed significant reductions in cell proliferation and PSA levels .
- Antimicrobial Evaluations: A recent study highlighted the effectiveness of several pyrazole derivatives against common pathogens, showcasing their potential as new antimicrobial agents .
属性
IUPAC Name |
N-(4-fluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16-7-10(12(15-16)18-2)11(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYLINRPTVPFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














